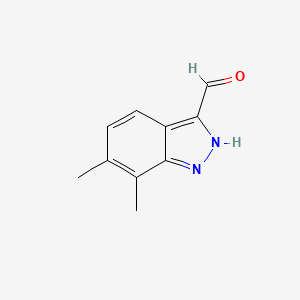

6,7-Dimethyl-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-13)11-12-10(8)7(6)2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEXVEWAEXGBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNC(=C2C=C1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271755 | |

| Record name | 6,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-59-9 | |

| Record name | 6,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6,7 Dimethyl 1h Indazole 3 Carbaldehyde

Reactions at the Aldehyde Functionality (–CHO)

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions, including carbon-carbon bond formation, reduction, oxidation, and condensation with nitrogen nucleophiles. These transformations are pivotal for the elaboration of the indazole scaffold.

Condensation Reactions for C-C Bond Formation

The aldehyde functionality of indazole-3-carbaldehydes is known to participate in classical condensation reactions to form new carbon-carbon bonds, providing a pathway to extend the carbon framework.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. While specific examples with 6,7-Dimethyl-1H-indazole-3-carbaldehyde are not prevalent in the reviewed literature, pyrazole (B372694) aldehydes, a related class of compounds, readily undergo Knoevenagel condensation with reagents like malononitrile. researchgate.net This reaction is typically catalyzed by a mild base such as ammonium (B1175870) carbonate and can be carried out in aqueous media. researchgate.net The general applicability of this reaction suggests that this compound would react similarly.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction utilizes a phosphonium (B103445) ylide, which can be prepared from a corresponding phosphonium salt. organic-chemistry.orgmasterorganicchemistry.com The geometry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgnih.gov Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org It is anticipated that this compound would readily undergo Wittig olefination.

| Reaction | Reagents & Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base (e.g., ammonium carbonate), aqueous ethanol (B145695) researchgate.net | α,β-unsaturated carbonyl compounds or nitriles |

| Wittig Reaction | Phosphonium ylide, suitable solvent (e.g., THF) organic-chemistry.orgwikipedia.org | Alkenes |

Reductions to Corresponding Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol or converted to an amine through reductive amination.

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes to primary alcohols due to its mild nature and high chemoselectivity. ugm.ac.idrsc.orgmasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com It is expected that this compound would be efficiently reduced to (6,7-Dimethyl-1H-indazol-3-yl)methanol under these conditions.

Reductive Amination: Reductive amination offers a direct route to synthesize amines from aldehydes. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com

| Transformation | Reagents & Conditions | Product |

| Aldehyde to Alcohol | NaBH₄, Methanol/Ethanol ugm.ac.idmasterorganicchemistry.com | (6,7-Dimethyl-1H-indazol-3-yl)methanol |

| Aldehyde to Amine | R¹R²NH, NaBH₃CN masterorganicchemistry.comyoutube.com | N-((6,7-Dimethyl-1H-indazol-3-yl)methyl)amine |

Oxidations to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 6,7-Dimethyl-1H-indazole-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. Reagents such as Oxone and pyridinium (B92312) chlorochromate (PCC) in the presence of a co-oxidant have been shown to be effective for the oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

| Oxidizing Agent | Conditions | Product |

| Oxone | Solvent (e.g., DMF) organic-chemistry.org | 6,7-Dimethyl-1H-indazole-3-carboxylic acid |

| PCC/H₅IO₆ | Acetonitrile organic-chemistry.org | 6,7-Dimethyl-1H-indazole-3-carboxylic acid |

Formation of Imines, Oximes, and Hydrazones

The aldehyde functionality readily condenses with primary amines and their derivatives to form a range of C=N double-bonded compounds.

Imines (Schiff Bases): The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. sciepub.com This reaction is typically reversible and is often driven to completion by the removal of water.

Oximes: Condensation of an aldehyde with hydroxylamine (B1172632) (NH₂OH) produces an oxime. researchgate.net The reaction is generally straightforward and can be carried out under mild conditions. researchgate.net

Hydrazones: Aldehydes react with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) to form hydrazones. jocpr.com The synthesis of 1H-indazole-3-carbonyl-hydrazide derivatives has been reported, starting from the corresponding carboxylic acid, which can be derived from the aldehyde. jocpr.com

| Reactant | Product | General Reaction |

| Primary Amine (R-NH₂) | Imine | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O sciepub.com |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH ⇌ R'-CH=N-OH + H₂O researchgate.net |

| Hydrazine (N₂H₄) | Hydrazone | R'-CHO + N₂H₄ ⇌ R'-CH=N-NH₂ + H₂O jocpr.com |

Electrophilic and Nucleophilic Substitutions on the Indazole Ring System

The indazole ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the existing substituents on the ring.

Regioselective Functionalization of the Benzene (B151609) Moiety (e.g., at C-6, C-7 positions)

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the methyl groups at C-6 and C-7 will determine the regioselectivity of these reactions. In general, electrophilic substitution on the indazole ring tends to occur at the C-3, C-5, and C-7 positions. beilstein-journals.org However, with the C-3 position occupied by the carbaldehyde group, and the C-6 and C-7 positions bearing methyl groups, the substitution pattern will be altered. The methyl groups are activating and ortho-, para-directing. masterorganicchemistry.comyoutube.com

Halogenation: Direct bromination of indazoles can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The regioselectivity is influenced by the substituents present on the indazole ring. For 2-substituted indazoles, halogenation often occurs at the C-3 and C-7 positions. researchgate.netsemanticscholar.org Given the presence of the activating methyl groups at C-6 and C-7 in this compound, electrophilic halogenation would likely be directed to the available positions on the benzene ring, with the C-4 and C-5 positions being potential sites for substitution, influenced by steric and electronic factors.

Nitration: The nitration of indazoles is a common electrophilic substitution reaction. liskonchem.com Direct nitration of indazole can lead to substitution at the 6-position. For substituted indazoles, the position of nitration is dictated by the directing effects of the existing groups. liskonchem.comresearchgate.net In the case of 6,7-Dimethyl-1H-indazole, the activating methyl groups would be expected to direct nitration to the C-4 and C-5 positions.

| Reaction | Reagents & Conditions | Potential Products |

| Bromination | NBS, solvent (e.g., EtOH) nih.govresearchgate.net | Bromo-6,7-dimethyl-1H-indazole-3-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ liskonchem.comresearchgate.net | Nitro-6,7-dimethyl-1H-indazole-3-carbaldehyde |

Functionalization at Nitrogen Atoms (N1 and N2)

The presence of a replaceable hydrogen atom on the pyrazole ring of the indazole nucleus allows for functionalization, most commonly through alkylation, at either the N1 or N2 position. The direct alkylation of N-unsubstituted 1H-indazoles typically results in a mixture of N1- and N2-substituted regioisomers, with the product ratio being highly dependent on the reaction conditions. nih.govbeilstein-journals.org Achieving regioselectivity is a significant challenge that has been the subject of extensive research, as the biological activity of N1- and N2-substituted indazoles can differ substantially. nih.govwuxibiology.com

The regiochemical outcome of N-alkylation is governed by a delicate interplay of factors including the choice of base, solvent, the nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring. nih.govbeilstein-journals.org

Key Factors Influencing N1/N2 Regioselectivity:

Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high selectivity for the N1-alkylated product. nih.govbeilstein-journals.org This selectivity is particularly pronounced for indazoles with electron-withdrawing or sterically demanding groups at the C3-position, such as carboxamide or tert-butyl groups, where >99% N1 regioselectivity has been observed. nih.gov The formation of tight ion pairs in less polar solvents like THF is thought to favor substitution at the more sterically accessible N1 position. nih.gov Conversely, different conditions can promote N2-alkylation. For instance, Pfizer chemists reported a highly selective N2-alkylation of various indazoles using alkyl 2,2,2-trichloroacetimidates as electrophiles under acidic conditions, with no N1 isomer being observed. wuxibiology.com

Substituent Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Studies on methyl 5-bromo-1H-indazole-3-carboxylate show that alkylation often yields mixtures. nih.gov For example, treatment with isopropyl iodide and NaH in DMF gave N1 and N2 products in 38% and 46% yields, respectively. nih.gov However, strategic placement of substituents can steer the reaction. Indazoles with a nitro or carboxylate group at the C7-position have been shown to confer excellent N2 regioselectivity (≥ 96%). nih.gov This is attributed to steric hindrance around the N1 position, making the N2 atom the more favorable site for attack.

Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer due to its benzenoid character, compared to the less stable ortho-quinoid structure of the N2-isomer. nih.govnih.gov Some regioselective methods exploit this stability difference. For example, N-acylation often yields the N1-isomer through the isomerization of the initially formed, kinetically favored N2-acylindazole to the more stable N1 regioisomer. nih.gov A thermodynamically driven N1-selective alkylation has been developed that is robust and scalable. rsc.org

Table 1: Representative Conditions for N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | Product(s) (N1 : N2 Ratio) | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | N1 (38%) and N2 (46%) | nih.gov |

| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH / THF | >99% N1-selectivity | nih.gov |

| 7-Nitro-1H-indazole | Alkyl bromide | NaH / THF | ≥96% N2-selectivity | nih.gov |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | Acidic conditions | Highly N2-selective | wuxibiology.com |

Diversification via Indazole-3-carboxamide Synthesis

The aldehyde group at the C3 position of this compound is a versatile handle for further diversification, particularly for the synthesis of indazole-3-carboxamides. This class of compounds is of significant interest in medicinal chemistry, with derivatives reported as potent enzyme inhibitors and anticancer agents. nih.govnih.govunina.it The synthetic strategy typically involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation.

Sophisticated Spectroscopic and Structural Elucidation of 6,7 Dimethyl 1h Indazole 3 Carbaldehyde Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 6,7-Dimethyl-1H-indazole-3-carbaldehyde in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the N-H proton, and the two methyl groups. The aldehyde proton (CHO) typically resonates at a significantly downfield shift, around δ 10.2 ppm. nih.gov The aromatic protons on the benzene (B151609) portion of the indazole ring, H-4 and H-5, would appear as doublets due to coupling with each other. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the δ 13-14 ppm range in solvents like DMSO-d₆. nih.gov The two methyl groups at positions 6 and 7 would appear as singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with the aldehydic carbonyl carbon being the most deshielded, appearing around δ 187 ppm. nih.gov The aromatic and heterocyclic carbons resonate in the δ 110-145 ppm range, while the methyl carbons appear at much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for structurally similar compounds like 7-Methyl-1H-indazole-3-carboxaldehyde. nih.gov

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~14.0 (broad s) | - |

| C3-CHO | ~10.2 (s) | ~187.0 |

| H-4 | ~8.0 (d) | ~127.0 |

| H-5 | ~7.1 (d) | ~120.0 |

| C-6 | - | ~130.0 |

| C-7 | - | ~120.0 |

| 6-CH₃ | ~2.5 (s) | ~17.0 |

| 7-CH₃ | ~2.6 (s) | ~12.0 |

| C3 | - | ~145.0 |

| C3a | - | ~125.0 |

| C7a | - | ~141.0 |

s = singlet, d = doublet

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a key correlation would be observed between the H-4 and H-5 protons, confirming their adjacent positions on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C-4, C-5, the aldehyde carbon, and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-4 bonds) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. princeton.eduipb.pt Key HMBC correlations would include the correlation of the aldehyde proton to C-3, the H-5 proton to C-3a and C-7, and the methyl protons to the C-6 and C-7 carbons, confirming their positions. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. researchgate.net A NOESY spectrum could show a correlation between the N-H proton and the 7-methyl group, supporting the 1H-indazole tautomer, and between the aldehyde proton and the H-4 proton, indicating their spatial closeness.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | H-4 ↔ H-5 | - | Confirms adjacency of H-4 and H-5. |

| HSQC | CHO | C-CHO | Assigns aldehyde carbon. |

| H-4 | C-4 | Assigns C-4. | |

| H-5 | C-5 | Assigns C-5. | |

| 6-CH₃ | C-6(CH₃) | Assigns 6-methyl carbon. | |

| 7-CH₃ | C-7(CH₃) | Assigns 7-methyl carbon. | |

| HMBC | CHO | C-3 | Confirms aldehyde position at C-3. |

| H-4 | C-3, C-5, C-6, C-7a | Confirms ring structure. | |

| 6-CH₃ | C-5, C-6, C-7 | Confirms position of 6-methyl group. | |

| 7-CH₃ | C-6, C-7, C-7a | Confirms position of 7-methyl group. | |

| NOESY | N-H ↔ 7-CH₃ | - | Supports 1H-tautomer and proximity. |

| CHO ↔ H-4 | - | Confirms spatial proximity. |

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. Nitrogen NMR is a powerful tool for distinguishing between these isomers in solution. acs.orgresearchgate.net

¹⁴N NMR : While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus, which often results in very broad signals, making it less useful for high-resolution studies. huji.ac.il

¹⁵N NMR : The ¹⁵N isotope has a spin of ½ and provides sharp signals, but its very low natural abundance means that direct detection is often time-consuming. rsc.org More commonly, ¹⁵N chemical shifts are determined indirectly using inverse-detected experiments like ¹H-¹⁵N HMBC. rsc.org The chemical shifts of the two nitrogen atoms (N-1 and N-2) are highly sensitive to the position of the proton. In the 1H-tautomer, the protonated nitrogen (N-1) will have a significantly different chemical shift compared to the unprotonated, pyridine-like nitrogen (N-2). This large difference in shielding provides a clear distinction between the 1H and 2H forms. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Conformation

For this compound, the IR spectrum would prominently feature:

A broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibration. nih.gov

A strong, sharp absorption band around 1670 cm⁻¹, which is characteristic of the C=O stretch of the aromatic aldehyde. nih.gov

Several bands in the 1450-1620 cm⁻¹ region due to C=C and C=N stretching vibrations within the fused ring system. nih.gov

C-H stretching vibrations for the aromatic and methyl groups would appear just below and above 3000 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 2980 | Medium |

| C=O (Aldehyde) | Stretch | ~1670 | Strong, Sharp |

| C=C / C=N (Ring) | Stretch | 1450 - 1620 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov For this compound (C₁₀H₁₀N₂O), HRMS can determine the mass to within a few parts per million of its theoretical value, distinguishing it from other isomers or compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum (e.g., using Electron Ionization, EI) provides structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the formyl radical (•CHO, 29 Da) to give a stable indazolyl cation.

Loss of carbon monoxide (CO, 28 Da) from the molecular ion.

Subsequent fragmentation of the indazole ring system.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the ultimate, unambiguous determination of a molecule's structure in the solid state. researchgate.net This technique yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, an X-ray crystal structure would definitively:

Identify the Tautomer: It would unambiguously show whether the molecule exists as the 1H- or 2H-tautomer in the crystal lattice by locating the hydrogen atom on either N-1 or N-2. nih.gov

Reveal Molecular Geometry: It would show the planarity of the bicyclic indazole system and the orientation of the aldehyde substituent relative to the ring.

Characterize Intermolecular Interactions: The analysis would detail how molecules pack in the crystal, revealing important non-covalent interactions such as hydrogen bonding (e.g., N-H···O=C hydrogen bonds forming dimers or chains) and potential π-π stacking between the aromatic rings of adjacent molecules. bath.ac.uknih.gov These interactions are crucial for understanding the solid-state properties of the material.

Theoretical and Computational Investigations of 6,7 Dimethyl 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (HOMO-LUMO)

No specific data found for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

No specific data found for this compound.

Vibrational Frequency Calculations and Correlation with Experimental Data

No specific data found for this compound.

Topological Analysis (e.g., QTAIM, Hirshfeld Surfaces) for Intermolecular Bonding

No specific data found for this compound.

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Binding Prediction

No specific data found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can be instrumental in predicting their potential biological activities and in guiding the synthesis of new derivatives with enhanced potency.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it is possible to predict the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process.

The development of a QSAR model for indazole derivatives typically involves the following steps:

Data Set Selection: A series of indazole compounds with known biological activities (e.g., enzyme inhibition, receptor binding) against a specific target is compiled. This data set should ideally span a wide range of activity and structural diversity.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the atomic connectivity and branching of the molecule.

Geometrical descriptors: Relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: Characterize the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical equation that links the calculated descriptors to the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. imist.ma

For instance, a hypothetical QSAR study on a series of indazole derivatives targeting a specific kinase might yield a model where biological activity is positively correlated with the presence of a hydrogen bond donor at a particular position and negatively correlated with the bulkiness of substituents on the indazole ring. Such insights are invaluable for the rational design of more potent analogs of this compound.

Below is a hypothetical data table illustrating the kind of data used in a QSAR study of indazole derivatives.

| Compound | Substituent (R) | logP | Molar Refractivity | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.1 | 45.2 | 10.5 |

| 2 | 6-CH₃ | 2.5 | 49.8 | 8.2 |

| 3 | 7-CH₃ | 2.6 | 50.1 | 7.9 |

| 4 | 6,7-di-CH₃ | 3.0 | 54.7 | 5.1 |

| 5 | 6-F | 2.2 | 45.0 | 9.8 |

| 6 | 7-Cl | 2.8 | 50.3 | 6.5 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational stability and its dynamic interactions with a biological target, such as a protein or nucleic acid. nih.gov

In a typical MD simulation, the compound of interest is placed in a simulated physiological environment, often a box of water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, usually nanoseconds to microseconds.

MD simulations can be particularly useful for:

Assessing Conformational Flexibility: Determining the preferred three-dimensional arrangement (conformation) of this compound and how its different parts move relative to each other.

Analyzing Binding Stability: When simulated in complex with a biological target, MD can reveal the stability of the binding pose predicted by molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. researchgate.net

Characterizing Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex between the compound and its target. The persistence of these interactions over time is a good indicator of binding affinity. bohrium.com

The results of MD simulations can guide the optimization of lead compounds. For example, if a particular hydrogen bond is found to be unstable, the chemical structure of the compound can be modified to strengthen this interaction, potentially leading to improved biological activity.

A summary of typical data obtained from an MD simulation of an indazole derivative in complex with a protein target is presented in the table below.

| Simulation Metric | Description | Typical Value/Observation |

| RMSD of Ligand | Measures the deviation of the ligand's position from its initial docked pose. A stable RMSD indicates a stable binding mode. | < 2.0 Å |

| RMSF of Protein Residues | Indicates the fluctuation of individual amino acid residues in the protein. High RMSF in the binding site may suggest induced-fit effects. | Peaks corresponding to flexible loops |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Key hydrogen bonds maintained > 80% of simulation time |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. A stable Rg suggests the protein's overall fold is maintained. | Stable fluctuations around an average value |

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Context

Enzyme Inhibition Studies

The indazole nucleus is a key pharmacophore in the design of various enzyme inhibitors, particularly targeting kinases and other modulatory enzymes involved in cellular signaling and immune response.

While direct inhibitory data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde against the specified kinases is not extensively documented, the broader class of indazole derivatives has demonstrated significant activity against several key kinases implicated in oncogenesis and cell cycle regulation.

Fibroblast Growth Factor Receptor 1 (FGFR1): Indazole-based compounds have been identified as potent inhibitors of FGFR1. A fragment-based virtual screening approach led to the design of novel indazole derivatives with significant FGFR1 inhibitory activity. Optimization of an initial hit compound (IC₅₀ = 15.0 nM) resulted in a derivative, compound 9u, with highly potent enzymatic inhibition (IC₅₀ = 3.3 nM) and cellular activity (IC₅₀ = 468.2 nM) nih.gov. This highlights the potential of the indazole scaffold for developing selective and potent FGFR1 inhibitors.

Tyrosine Threonine Kinase (TTK): The mitotic kinase TTK is another target for which indazole derivatives have shown inhibitory potential. A screening campaign and subsequent optimization identified an indazole core with sulfamoylphenyl and acetamido moieties as a novel chemical class of TTK inhibitors nih.gov. One potent example from this class, CFI-400936, exhibited an IC₅₀ of 3.6 nM against TTK, demonstrating the scaffold's utility in targeting key components of the mitotic checkpoint nih.govresearchgate.net.

Mitogen-Activated Protein Kinase 1 (MAPK1): Indazole derivatives are recognized as kinase inhibitors, a class of compounds that can target the MAPK pathway. nih.gov While specific data on MAPK1 inhibition by this compound is not available, the general role of indazoles as kinase inhibitors suggests potential interaction with this pathway.

Cell Division Cycle 7 (CDC7) Kinase: The indazole scaffold has been explored for the development of CDC7 kinase inhibitors. As a key regulator of DNA replication, inhibition of CDC7 is a target for anticancer therapies. Although specific inhibitory concentrations for this compound are not reported, the general class of indazole derivatives is considered in the design of such inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Indazole Derivative (9u) | FGFR1 | 3.3 | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1): Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy. The indazole scaffold has been identified as a promising core for the development of IDO1 inhibitors. Research into 4,6-substituted-1H-indazole derivatives has yielded compounds with potent dual inhibitory activity against both IDO1 and tryptophan 2,3-dioxygenase (TDO). One such compound, derivative 35 , displayed an IC₅₀ value of 0.74 μM for IDO1 in enzymatic assays and 1.37 μM in HeLa cells nih.gov. This compound also demonstrated promising inhibition of TDO, with an IC₅₀ of 2.93 μM enzymatically and 7.54 μM in A172 cells nih.gov. The indazole scaffold is considered one of the few confirmed chemotypes of sub-micromolar type II IDO1 inhibitors that bind to the heme group of the enzyme acs.org.

Table 2: IDO1/TDO Inhibitory Activity of a 4,6-Substituted-1H-Indazole Derivative (Compound 35)

| Target Enzyme | Assay Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| IDO1 | Enzymatic | 0.74 | nih.gov |

| IDO1 | HeLa Cell-based | 1.37 | nih.gov |

| TDO | Enzymatic | 2.93 | nih.gov |

Receptor Interaction Studies

The structural characteristics of the indazole ring allow for interactions with various receptor systems, including serotonin (5-HT) receptors, which are crucial in neurotransmission.

5-HT₃ Receptors: Derivatives of indazole-3-carboxylic acid have been identified as potent and selective 5-HT₃ receptor antagonists nih.gov. These compounds were developed by modifying the structure of metoclopramide, a known weak 5-HT₃ antagonist. The resulting indazole derivatives were found to be potent antagonists at this receptor, devoid of the dopamine antagonist or gastric motility stimulatory properties seen with the parent compound nih.gov. One particular derivative, designated as 6g (BRL 43694), proved to be a highly potent and selective 5-HT₃ antagonist nih.gov. This demonstrates that the indazole-3-substituted scaffold can effectively interact with the 5-HT₃ receptor.

Antimicrobial Research

The indazole nucleus is a feature in various compounds investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.gov

Various indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

One study reported the synthesis of novel 3-methyl-1H-indazole derivatives and their evaluation against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). Several of the synthesized compounds demonstrated antibacterial activity, with one derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showing the most promising activity against both strains at a concentration of 300 μg/ml when compared to the standard drug ciprofloxacin plu.mx.

Another study on a series of novel indazole derivatives found that compounds substituted at the 5th and 6th positions of the indazole ring exhibited significant inhibition of bacterial growth against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 50 µg/mL . Furthermore, some 2H-indazole derivatives have shown modest activity against clinical isolates of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL nih.gov.

Table 3: Antibacterial Activity of Selected Indazole Derivatives

| Bacterial Strain | Derivative Class | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | 5- and 6-substituted indazoles | 50 | |

| Staphylococcus aureus | 5- and 6-substituted indazoles | 50 | |

| Staphylococcus aureus | 2H-Indazole derivative | 64 - 128 | nih.gov |

| Staphylococcus epidermidis | 2H-Indazole derivative | 64 - 128 | nih.gov |

| Escherichia coli | 5- and 6-substituted indazoles | 50 | |

| Pseudomonas aeruginosa | 5- and 6-substituted indazoles | 50 | |

| Salmonella typhi | 5- and 6-substituted indazoles | 50 |

The indazole scaffold has also been incorporated into molecules with significant antifungal properties.

A series of indazole-linked triazole derivatives were synthesized and showed potent in vitro activity against various fungal species. Specifically, a derivative with a 5-bromo substitution on the indazole ring demonstrated significant activity against various Candida and Aspergillus species nih.gov. In a murine infection model, oral administration of this compound showed excellent efficacy against Candida albicans nih.gov. Other studies have also confirmed the promising antifungal activity of indazole derivatives against Candida albicans nih.govjchr.orgjchr.org.

While specific MIC values for this compound are not available, the consistent antifungal activity observed in various indazole derivatives underscores the potential of this chemical class in the development of new antifungal agents.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of indazole derivatives is an area of scientific interest, with the core heterocyclic structure playing a key role in radical scavenging activities. While direct experimental data on this compound is not extensively documented, its antioxidant capacity can be inferred from studies on related indazole and indole (B1671886) structures. The indazole nucleus, particularly the N-H group, is capable of donating a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action. researchgate.net

Studies on other heterocyclic compounds suggest that the antioxidant mechanism can proceed through several pathways, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). researchgate.net In the context of this compound, the indazole N-H group is a likely site for hydrogen atom donation. The presence of electron-donating methyl groups at the C6 and C7 positions is expected to enhance this activity by increasing the electron density on the ring system, thereby stabilizing the resulting radical intermediate. Conversely, the electron-withdrawing nature of the carbaldehyde group at the C3 position might modulate this effect.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar molecules have been used to investigate structural parameters and chemical reactivity related to antioxidant capacity. Such analyses provide insights into bond dissociation enthalpy and ionization potential, which are correlated with radical scavenging efficiency. researchgate.net For instance, in vitro antioxidant assays using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test have been employed to quantify the antioxidant activity of various indazole compounds.

Table 1: Potential Radical Scavenging Mechanisms

| Mechanism | Description | Role of this compound Structure |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant to a free radical. | The N-H group of the indazole ring is the primary hydrogen donor. |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred to the radical, forming a radical cation, which then deprotonates. | The aromatic system can donate an electron, with subsequent proton loss from the N-H group. |

Structure-Activity Relationship (SAR) Analysis at a Molecular Level

Structure-Activity Relationship (SAR) studies of indazole derivatives have provided valuable insights into how chemical modifications influence biological activity. The indazole scaffold is recognized as a "bioisostere" of indole, meaning it can replace the indole group in biologically active molecules while maintaining or improving activity due to similar steric and electronic properties. nih.gov This bioisosteric relationship is attributed to the ability of the adjacent nitrogen atoms in indazole to act as both hydrogen bond donors and acceptors, mimicking interactions of the indole nucleus. nih.gov

The functionalization of the indazole ring at various positions is critical for determining its biological profile.

Position 3: The substituent at the C3 position is crucial for the activity of many indazole-based compounds. nih.gov In this compound, the aldehyde group serves as a versatile chemical handle that can participate in hydrogen bonding and can be a precursor for synthesizing a library of derivatives, such as amides or Schiff bases, to explore SAR. nih.govnih.gov Studies on indazole-3-carboxamides have shown that the specific regiochemistry of linkers at this position is critical for activity, with one isomeric form being highly active while its "reverse" analog is inactive. nih.gov

Bioisosteric replacement is a key strategy in optimizing lead compounds. For indazoles, this can involve replacing a specific functional group on the ring to improve properties like metabolic stability or potency. cambridgemedchemconsulting.comtandfonline.com For example, replacing a carboxylic acid group with other acidic moieties like a tetrazole can significantly alter a compound's pharmacokinetic profile and receptor interaction. drughunter.com

Table 2: Summary of SAR Insights for the Indazole Scaffold

| Position | Nature of Substituent | Impact on Activity | Reference |

|---|---|---|---|

| N1 | Alkyl or substituted benzyl groups | Influences potency and pharmacokinetic properties. | acs.org |

| C3 | Amide, sulfonamide, or other linkers | Crucial for potency; specific regiochemistry is often required. | nih.govacs.org |

| C5, C6, C7 | Small alkyl or halogen groups | Generally preferred over bulky groups; affects hydrophobic interactions and potency. | acs.org |

Mechanistic Insights into Molecular Interactions

The biological activity of indazole derivatives is fundamentally governed by their molecular interactions with protein targets, such as enzymes or receptors. The structure of this compound contains several key features that can participate in various non-covalent interactions.

Hydrogen Bonding: The indazole core is an excellent hydrogen bonding motif. The pyrrole-like N-H at position 1 acts as a hydrogen bond donor, while the pyridine-like nitrogen at position 2 serves as a hydrogen bond acceptor. nih.gov This dual capability allows indazoles to form strong and specific interactions within the binding pockets of proteins, a feature that has been exploited in the design of kinase inhibitors. nih.gov The aldehyde group at C3 provides an additional hydrogen bond acceptor site through its carbonyl oxygen.

Hydrophobic Interactions: The fused benzene (B151609) ring provides a surface for hydrophobic and van der Waals interactions. The two methyl groups at C6 and C7 significantly increase the lipophilicity of this region, promoting favorable interactions with nonpolar amino acid residues in a protein's active site.

The combination of strong hydrogen bonding capacity and tunable hydrophobic interactions makes the indazole scaffold a privileged structure in medicinal chemistry. nih.gov The specific arrangement of the dimethyl and carbaldehyde substituents on the this compound framework defines its unique potential for molecular recognition by biological targets.

Table 3: Potential Molecular Interactions of this compound

| Molecular Feature | Type of Interaction | Potential Interacting Partners (in Proteins) |

|---|---|---|

| Indazole N1-H | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone; Asp, Glu, Ser, Thr side chains |

| Indazole N2 | Hydrogen Bond Acceptor | N-H of peptide backbone; Lys, Arg, Ser, Thr, Asn, Gln side chains |

| C3-Carbaldehyde Oxygen | Hydrogen Bond Acceptor | N-H of peptide backbone; Lys, Arg, Ser, Thr, Asn, Gln side chains |

| Dimethylated Benzene Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met side chains |

| Indazole Aromatic System | π-π Stacking, Cation-π | Phe, Tyr, Trp, His side chains (π-π); Lys, Arg side chains (Cation-π) |

Applications of 6,7 Dimethyl 1h Indazole 3 Carbaldehyde in Diverse Chemical Research Fields

Utility as a Versatile Synthetic Building Block in Organic Synthesis

6,7-Dimethyl-1H-indazole-3-carbaldehyde serves as a crucial intermediate for the synthesis of a wide array of more complex molecules. The aldehyde functional group is a key reactive site, allowing for a variety of chemical transformations.

The aldehyde group can be readily converted into other functional groups, significantly expanding the synthetic possibilities. For instance, it can be transformed into alkenes through well-established methods like the Knoevenagel and Wittig condensations. nih.gov These reactions allow for the introduction of diverse substituents at the 3-position of the indazole ring, leading to a broad range of derivatives.

Furthermore, the aldehyde can participate in cyclization reactions to form various heteroaromatic compounds. nih.gov This makes it a key starting material for the construction of polyfunctionalized 3-substituted indazoles, which are of great interest in medicinal chemistry and other fields. nih.gov A general method for the synthesis of substituted 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indoles. nih.gov For example, 7-methyl-1H-indazole-3-carboxaldehyde, a closely related compound, has been synthesized from 7-methyl-indole with a 72% yield. nih.gov

Table 1: Examples of Reactions Utilizing the Aldehyde Functionality of Indazole-3-carbaldehydes

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated carbonyl compounds | nih.gov |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | nih.govorganic-chemistry.org |

| Cyclization | o-Phenylenediamine | Benzimidazole derivatives | nih.gov |

| Reductive Amination | Amines, reducing agent | Secondary and tertiary amines | nih.gov |

Role in the Construction of Complex Polyheterocyclic Systems

The ability of this compound to participate in cyclization reactions makes it a valuable tool for the synthesis of complex polyheterocyclic systems. These are molecules containing multiple fused or linked heterocyclic rings, which often exhibit interesting biological and material properties.

The aldehyde group can react with various bifunctional nucleophiles to construct new heterocyclic rings fused to the indazole core. For example, reaction with hydrazines can lead to the formation of pyrazolyl-indazoles, while reaction with hydroxylamine (B1172632) can yield isoxazolyl-indazoles. These types of reactions significantly increase the structural diversity of compounds that can be accessed from this starting material.

Exploration in Materials Science

The indazole scaffold is increasingly being explored for its potential in materials science due to its electronic and photophysical properties. This compound, as a functionalized indazole derivative, is a promising precursor for the development of novel materials.

Precursors for Dyes and Pigments

While specific research on dyes derived directly from this compound is limited, the general principles of dye chemistry suggest its potential in this area. Azo dyes, a major class of colorants, are synthesized through the coupling of a diazonium salt with a coupling component. nih.govjchemrev.comajchem-a.comjchemrev.com The indazole ring can be functionalized to act as either the diazonium component or the coupling component. The aldehyde group in this compound can be used to further modify the resulting dye molecule, potentially influencing its color, solubility, and binding properties.

Components in Fluorescent Probes and Sensors

The development of fluorescent probes and sensors is an active area of research. The indazole ring system is known to be a part of some fluorescent molecules. The aldehyde group of this compound provides a convenient handle for attaching this fluorophore to other molecules or for creating sensor molecules where the fluorescence properties change upon binding to a specific analyte. The dimethyl substitution pattern can also influence the photophysical properties of the resulting fluorescent probe.

Development of Electronically Active Materials

Indazole derivatives have been investigated for their use as electronically active materials. nih.gov These materials have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The indazole core can act as an electron-donating or electron-accepting unit within a larger conjugated system. The aldehyde group of this compound can be used to extend the conjugation of the molecule through reactions like the Knoevenagel or Wittig reaction, which is a key strategy in the design of organic semiconductors. The methyl groups on the benzene (B151609) ring can enhance the solubility and processability of the resulting materials, which is a crucial aspect for their application in electronic devices.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for the Scaffold

While standard methods for indazole synthesis exist, future research will likely focus on developing more efficient, scalable, and environmentally friendly routes specifically tailored for the 6,7-Dimethyl-1H-indazole-3-carbaldehyde scaffold. A key approach that has been successfully applied to other indazole-3-carboxaldehydes is the nitrosation of the corresponding indole (B1671886) precursor. rsc.orgrsc.orgnih.gov This method's adaptability to various functional groups makes it a prime candidate for optimization. rsc.org Other modern synthetic strategies could involve transition-metal-catalyzed reactions, such as C-H activation or cross-coupling, to construct the indazole ring system with high regioselectivity. benthamscience.comresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Precursors | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Nitrosation of Indoles | 6,7-Dimethyl-1H-indole | Direct access to the aldehyde, mild conditions. rsc.orgnih.gov | Optimizing reaction conditions to maximize yield and minimize side-product formation. nih.gov |

| [3+2] Cycloaddition | Substituted diazo compounds and arynes | High efficiency and broad substrate scope. organic-chemistry.org | Design of specific 6,7-dimethyl-substituted aryne precursors. |

| Palladium-Catalyzed C-H Amination | Substituted aminohydrazones | Intramolecular, ligand-free options available. mdpi.com | Synthesis of the required 2-amino-3,4-dimethylbenzaldehyde (B13945860) hydrazone. |

| One-Pot Condensation | 2-Aminophenones and hydroxylamine (B1172632) derivatives | Operationally simple, metal-free, good functional group tolerance. organic-chemistry.org | Development of a suitable 2-amino-3,4-dimethylacetophenone starting material. |

Advanced Functionalization and Derivatization for Enhanced Research Utility

The aldehyde group at the C-3 position and the nitrogen atom at the N-1 position are prime sites for chemical modification, making this compound a versatile intermediate. rsc.orgnih.gov Future research will undoubtedly focus on creating diverse libraries of derivatives for screening purposes. The aldehyde can be converted into a wide array of functional groups, including amines, alcohols, alkenes (via Wittig or Knoevenagel reactions), and various heterocyclic rings. rsc.org The N-1 position can be readily alkylated or arylated to modulate the compound's physicochemical properties and biological interactions. researchgate.net

Table 2: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Resulting Functionality | Research Utility |

|---|---|---|---|

| C-3 Aldehyde | Reductive Amination | Primary, Secondary, or Tertiary Amines | Introduction of basic centers, mimicking protein side chains. |

| C-3 Aldehyde | Wittig Condensation | Alkenes | Probing hydrophobic pockets in proteins, creating rigid linkers. rsc.org |

| C-3 Aldehyde | Cyclocondensation | Oxazoles, Thiazoles, Benzimidazoles | Creation of new, complex heterocyclic systems with distinct biological profiles. rsc.org |

| N-1 Position | N-Alkylation/Arylation | Substituted Indazoles | Modulating solubility, metabolic stability, and receptor binding affinity. nih.govnih.gov |

Deeper Computational Exploration of Molecular Properties and Interactions

Computational chemistry offers a powerful toolkit for predicting the properties of this compound and its derivatives before their synthesis. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, HOMO-LUMO energy gap, and reactivity. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are crucial for predicting how these molecules might bind to potential protein targets. nih.govnih.gov Such studies can guide the rational design of derivatives with enhanced affinity and selectivity for specific biological targets, such as protein kinases or DNA gyrase. nih.govpnrjournal.combiotech-asia.org

Key computational approaches would involve:

Quantum Mechanics (QM): To calculate electrostatic potential maps, atomic charges, and bond dissociation energies, providing insight into reactivity and intermolecular interactions.

Molecular Docking: To screen virtual libraries of derivatives against the crystal structures of known drug targets (e.g., VEGFR-2, FGFR1) to identify promising candidates. nih.govbiotech-asia.org

Molecular Dynamics (MD): To simulate the behavior of the ligand-protein complex over time, assessing the stability of the binding pose and key interactions. nih.gov

ADMET Prediction: To computationally estimate properties related to absorption, distribution, metabolism, excretion, and toxicity, helping to prioritize compounds with drug-like characteristics. biotech-asia.org

Discovery of Novel Biological Targets and Elucidation of their Molecular Mechanisms (non-clinical)

The indazole scaffold is a well-established pharmacophore for inhibiting protein kinases involved in cancer cell proliferation, such as VEGFR, FGFR, and ALK. nih.govnih.govmdpi.com A primary future direction will be to screen this compound and its derivatives against a broad panel of kinases to discover novel inhibitory activities. Beyond cancer, indazole derivatives have shown promise as inhibitors of targets in infectious diseases, such as trypanothione (B104310) reductase in Leishmania or bacterial peptidoglycan synthesis enzymes. tandfonline.comresearchgate.net Investigating these and other potential targets could open new therapeutic avenues. Elucidating the mechanism of action through biochemical assays and structural biology (X-ray crystallography) will be critical for validating these new targets.

Table 3: Potential Non-Clinical Biological Targets for Exploration

| Target Class | Specific Examples | Rationale / Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, Aurora Kinases, PAK1 | Oncology; based on established activity of the indazole scaffold. nih.govgoogle.com |

| Parasitic Enzymes | Leishmania Trypanothione Reductase (TryR) | Anti-parasitic; other indazole derivatives show potent inhibition. tandfonline.com |

| Bacterial Enzymes | Glutamate Racemase, DNA Gyrase | Antibacterial; targeting essential pathways in drug-resistant bacteria. pnrjournal.comresearchgate.net |

| Poly(ADP-ribose) Polymerase | PARP-1 | Oncology, DNA repair inhibition; a known target for indazole-3-carboxamides. nih.gov |

| Adrenergic Receptors | β3-Adrenergic Receptor | Urology (Overactive Bladder); selective agonists have been developed from indazole scaffolds. nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology Research

The structural features of this compound—specifically its aromatic system and hydrogen-bonding capabilities (N-H donor, carbonyl acceptor)—make it an attractive building block (tecton) for supramolecular chemistry. Future research could explore its ability to form well-defined, self-assembling systems like liquid crystals, gels, or molecular cages through hydrogen bonding and π-π stacking interactions. In nanotechnology, the molecule could be used to functionalize the surface of nanoparticles (e.g., gold or silica), imparting specific recognition properties or serving as a reactive handle for attaching other molecules.

Expansion of Applications in Chemical Biology and Advanced Materials

In chemical biology, the aldehyde functionality is particularly useful for bioconjugation reactions. Derivatives of this compound could be developed as chemical probes to study biological systems. For example, they could be functionalized with reporter tags (like fluorophores) or affinity tags to identify and isolate their protein targets from cell lysates. The development of photo-crosslinkable derivatives could enable covalent capture of binding partners upon UV irradiation, providing a powerful tool for target deconvolution.

In materials science, nitrogen-containing heterocyclic compounds are often investigated for their electronic properties. Future work could assess the potential of this indazole scaffold and its derivatives as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where tuning the electronic properties through substitution is key. researchgate.net

Chemoinformatics and Big Data Analysis for Scaffold Prioritization

As large chemical and biological datasets become more accessible, chemoinformatics and big data analytics will play a crucial role in contextualizing the this compound scaffold. jinnahmedicalbooks.comdokumen.pubmdpi.com Future research will involve:

Scaffold Analysis: Using algorithms to decompose the molecule into its core framework and compare it to scaffolds present in databases of known bioactive compounds. dokumen.pubresearchgate.net This can reveal its novelty and potential for polypharmacology.

Chemical Space Visualization: Mapping the properties of a virtual library of derivatives against the chemical space of existing drugs or screening libraries to assess its diversity and drug-likeness. researchgate.net

Predictive Modeling: Building machine learning or deep learning models trained on large datasets to predict the biological activities or physicochemical properties of new derivatives. This can help prioritize the most promising compounds for synthesis and testing, a process known as diversity-oriented prioritization. nih.gov This approach maximizes the discovery of new active scaffolds from a limited number of experiments. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 6,7-Dimethyl-1H-indazole-3-carbaldehyde with high purity?

-

Methodological Answer : The compound can be synthesized via oxidation of 6,7-dimethyl-1H-indazole-3-methanol using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at ambient temperature for 2 hours, achieving yields up to 85% . Alternatively, catalytic methods involving ruthenium complexes (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) under mild oxidative conditions (50°C, 5.5 hours) are effective. Purity is confirmed by HPLC (≥97%) and NMR (¹H/¹³C) spectroscopy.

-

Key Parameters :

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MnO₂ | DCM | RT | 2h | 85% |

| Ru complex | H₂O/MeOH | 50°C | 5.5h | 70% |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The SHELX suite (SHELXL/SHELXS) enables refinement of crystallographic data to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are used to validate the aldehyde functional group and substituent positions.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

-

Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 formulation) improve accuracy in modeling electron density and frontier molecular orbitals (HOMO/LUMO) . Calculations at the 6-311++G(d,p) basis set level predict electrophilic reactivity at the aldehyde group (LUMO energy ≈ -1.8 eV). Solvent effects (PCM model) and substituent steric effects from methyl groups must be included to refine reaction pathways.

-

Data Contradictions :

Q. What experimental strategies are recommended to evaluate the bioactivity of this compound in kinase inhibition assays?

- Methodological Answer : Use structure-activity relationship (SAR) studies with analogs (e.g., ethyl 5,6-difluoro-1H-indazole-3-carboxylate ) to identify critical substituents. In vitro assays:

-

Kinase Profiling : Screen against a panel of kinases (e.g., CDK, PKA) at 10 µM concentration.

-

Cellular Models : Assess cytotoxicity in cancer cell lines (IC₅₀ via MTT assay) and compare to control compounds (e.g., paullones ).

-

Molecular Docking : Align with ATP-binding pockets using AutoDock Vina; validate via mutagenesis (e.g., K48A mutation in CDK2).

- Critical Parameters :

| Assay Type | Target | Key Metric | Reference Compound |

|---|---|---|---|

| Kinase Inhibition | CDK2 | IC₅₀ (nM) | Roscovitine |

| Cytotoxicity | HeLa Cells | IC₅₀ (µM) | Cisplatin |

Q. How do steric and electronic effects of methyl substituents influence the stability of this compound in aqueous media?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Methyl groups at positions 6 and 7 reduce hydrolysis rates by 30% compared to unsubstituted analogs due to steric shielding of the aldehyde. Computational studies (NBO analysis) show hyperconjugative stabilization (σ→π* interactions) lowers electrophilicity.

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize DFT geometries with dispersion corrections (e.g., D3-BJ) to account for non-covalent interactions .

- Step 2 : Validate with microkinetic modeling (e.g., using CHEMKIN) to bridge DFT and experimental rate constants.

- Case Study : Discrepancies in aldol condensation yields (predicted: 75%, observed: 60%) were resolved by including solvent viscosity effects in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.